molecular formula C14H18N2O2 B2499647 tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate CAS No. 2089257-40-7

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate

Cat. No.: B2499647
CAS No.: 2089257-40-7
M. Wt: 246.31
InChI Key: FYNADWYYWOQWAG-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-cyanophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Reduced forms of the carbamate and cyanophenyl groups.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: It is also explored for its potential use in cancer therapy and other medical treatments .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .

Comparison with Similar Compounds

  • tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate
  • tert-butyl N-[1-(2-cyanophenyl)ethyl]carbamate
  • tert-butyl N-[1-(3-cyanophenyl)propyl]carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNADWYYWOQWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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